(R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the following steps:
Preparation of (S)-Quinuclidin-3-ylamine: This intermediate can be synthesized through the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst such as RuXY-Diphosphine-bimaH.
Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: This can be achieved through the hydrogenation of naphthalene-1-carboxylic acid under specific conditions.
Coupling Reaction: The final step involves coupling (S)-Quinuclidin-3-ylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinuclidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the tetrahydronaphthalene moiety.
Reduction: Reduced forms of the compound, potentially affecting the quinuclidine ring.
Substitution: Substituted quinuclidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Neurological Applications
The compound is primarily studied for its potential effects on the central nervous system (CNS). Its quinuclidine moiety is known to interact with various neurotransmitter systems, particularly acetylcholine receptors. Research indicates that it may function as a selective modulator of these receptors, which could be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders.
2. Antipsychotic Properties
Studies have shown that compounds similar to (R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide exhibit antipsychotic effects. The modulation of dopamine and serotonin receptors may provide a pathway for developing new antipsychotic medications with fewer side effects compared to traditional therapies.
Pharmacological Insights
1. Drug Development
The compound's structure allows for modifications that can enhance its pharmacological profile. For instance, derivatives can be synthesized to improve potency or selectivity for specific receptor subtypes. This adaptability makes it a valuable candidate in drug discovery programs targeting neurodegenerative diseases.
2. Case Studies
Several case studies have documented the efficacy of related compounds in preclinical trials:
- Alzheimer’s Disease Models : In animal models of Alzheimer’s disease, quinuclidine derivatives have shown promise in improving cognitive function and reducing amyloid plaque formation.
- Schizophrenia Models : Compounds with similar structures have been tested in models of schizophrenia, demonstrating reductions in hyperactivity and other symptoms associated with the disorder.
Mechanism of Action
The mechanism of action of ®-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The quinuclidine moiety is known to interact with acetylcholine receptors, while the tetrahydronaphthalene moiety may influence other signaling pathways. This dual interaction can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₈H₂₄N₂O
- Molecular Weight : 284.4 g/mol
- CAS Number : 177793-79-2 (stereoisomer-dependent; see Section 2) .
Stereoisomers and Positional Analogs
The compound’s activity and safety profile are highly sensitive to stereochemistry and substitution patterns. Key analogs include:
Key Observations
- Stereochemistry significantly influences receptor binding and metabolic stability .
- Positional Isomerism : Substitution at the tetralin 5-8 positions (CAS 135729-78-1) introduces acute toxicity risks, likely due to altered pharmacokinetics or metabolite formation .
Physicochemical and Pharmacological Comparisons
Physical Properties
Pharmacological Notes
- Target Compound: No direct receptor affinity data available.
- (S,S)-Isomer: Used as a reference standard in receptor-binding assays. No reported cytotoxicity at laboratory concentrations .
- 5,6,7,8-Tetralin Analog : Documented respiratory irritation (H335) and acute toxicity, likely due to brominated decomposition products .
Biological Activity
(R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound with significant potential in pharmacological applications. This article focuses on its biological activity, including mechanism of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H24N2O
- Molecular Weight : 284.40 g/mol
- CAS Number : 177793-79-2
- Purity : Typically around 97% .
The compound acts primarily as an antagonist at various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structure allows it to interact with muscarinic acetylcholine receptors and potentially influence dopaminergic pathways, which has implications for treating neurological disorders.
Therapeutic Applications
Research indicates that this compound may be beneficial in:
- Neurodegenerative Diseases : It has shown promise in animal models for conditions such as Alzheimer's disease due to its ability to modulate cholinergic signaling.
- Psychiatric Disorders : Its receptor profile suggests potential efficacy in managing symptoms of schizophrenia and other mood disorders.
Case Studies and Experimental Data
- Neuropharmacological Studies :
- Receptor Binding Assays :
- Toxicology Reports :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | 177793-79-2 | 284.40 g/mol | CNS receptor antagonist |
| (S)-N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | 177793-80-5 | 284.40 g/mol | Similar activity with slight variations |
| Quinuclidine | 1009-14-9 | 143.22 g/mol | Anticholinergic effects |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for (R)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide to ensure laboratory safety?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with adequate ventilation to minimize exposure .
- Storage : Keep containers tightly sealed in a dry, ventilated area at room temperature. Avoid proximity to ignition sources due to potential electrostatic discharge risks .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Do not allow the compound to enter drains .
Q. How can researchers characterize the physicochemical properties of this compound given limited available data?
- Methodological Answer :
- Key Parameters : Prioritize determining melting point (reported range: 157–159°C in related isomers), solubility (use HPLC with polar/non-polar solvents), and logP (via shake-flask method or computational tools like ACD/Labs) .
- Spectroscopic Analysis : Employ -NMR and -NMR to confirm stereochemistry and purity. Mass spectrometry (HRMS) can validate molecular weight (284.4 g/mol) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthetic route to this compound, particularly for chiral purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Monitor enantiomeric excess (ee) ≥98% for pharmacological relevance .
- Stereoselective Synthesis : Explore asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to enhance yield of the (R,S)-configuration .
- Quality Control : Perform X-ray crystallography to confirm absolute configuration, especially if the compound is a precursor to pharmaceuticals like palonosetron derivatives .
Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity, given its structural similarity to muscarinic receptor antagonists?
- Methodological Answer :
- Receptor Binding Assays : Use radioligands (e.g., -N-methylscopolamine) in CHO-K1 cells expressing human muscarinic receptors. Measure IC values via competitive binding .
- Functional Assays : Assess antagonism using calcium mobilization (FLIPR) or ERK phosphorylation assays. Compare potency to reference antagonists like darifenacin .
Q. What approaches are suitable for resolving contradictions in hazard classification across safety data sheets (SDS)?
- Methodological Answer :
- Comparative Toxicity Testing : Conduct acute toxicity studies (OECD 423) to verify conflicting GHS classifications (e.g., H302 vs. "no known hazards"). Use zebrafish embryos for rapid ecotoxicity screening .
- Literature Review : Cross-reference SDS discrepancies (e.g., Indagoo’s H319 vs. Combi-Blocks’ "no irritation data") with peer-reviewed studies on structurally related quinuclidinyl carboxamides .
Q. How can researchers develop stability-indicating analytical methods for this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-MS and identify major impurities (e.g., hydrolyzed or oxidized products) .
- Storage Stability : Use accelerated stability studies (ICH Q1A guidelines) to predict shelf life. Track changes in purity using chiral HPLC .
Data Contradiction Analysis
Q. How should researchers address the lack of consensus on this compound’s toxicological profile?
- Methodological Answer :
- In Vitro Screening : Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity. Compare results to SDS claims of "no thorough toxicological investigation" .
- In Vivo Models : Conduct acute oral toxicity in rodents (OECD 425) to validate or refute H302 ("harmful if swallowed") classifications .
Tables for Key Data
| Parameter | Reported Value | Source |
|---|---|---|
| Molecular Weight | 284.4 g/mol | |
| Melting Point (isomer) | 157–159°C | |
| CAS Number | 177793-79-2 | |
| Hazard Classification | H302 (oral toxicity) / None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
